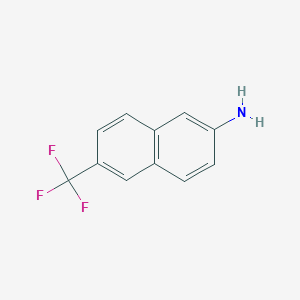

6-(Trifluoromethyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

6-(trifluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1-6H,15H2 |

InChI Key |

CSMUTUVVNUCSLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Trifluoromethyl Naphthalen 2 Amine and Its Analogues

De Novo Synthesis of the Naphthalene (B1677914) Core Incorporating Functional Groups

This approach involves constructing the bicyclic aromatic ring system from simpler, non-naphthalenic precursors that may already contain the required trifluoromethyl and amino (or precursor) functionalities.

Ring-Closing Reactions for Naphthalene Formation

Ring-closing or cyclization reactions are foundational in forming the naphthalene core. These methods build the second ring onto a pre-existing benzene (B151609) derivative.

One classic method is the Haworth synthesis , which involves the Friedel-Crafts acylation of a benzene ring with succinic anhydride (B1165640), followed by a sequence of reduction, intramolecular cyclization (another Friedel-Crafts reaction), and aromatization. vedantu.comquora.com To generate a 6-trifluoromethyl substituted pattern, one could hypothetically start with (trifluoromethyl)benzene. The initial acylation, however, would be directed by the strongly deactivating and meta-directing trifluoromethyl group, complicating the synthesis of the desired isomer.

A more modern and versatile approach involves the electrophilic cyclization of alkynes . Substituted naphthalenes can be prepared under mild conditions through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org This method accommodates various functional groups, suggesting a plausible route where an appropriately substituted aryl propargylic alcohol could be cyclized to form the naphthalene skeleton. nih.gov

Another strategy involves the reaction of benzylic Grignard reagents with unsaturated trifluoromethylketones. soton.ac.uk For instance, the 1,2-addition of a substituted benzyl Grignard reagent to an α,β-unsaturated trifluoromethylketone yields an allylic alcohol. Subsequent dehydration and acid-catalyzed cyclization of the resulting diene can afford trifluoromethyl-substituted naphthalenes. soton.ac.ukscispace.com

Table 1: Comparison of Selected Ring-Closing Strategies for Naphthalene Synthesis

| Method | Key Steps | Starting Materials (Hypothetical for Target) | Advantages |

|---|---|---|---|

| Haworth Synthesis | Friedel-Crafts Acylation, Clemmensen Reduction, Cyclization, Dehydrogenation vedantu.comquora.com | (Trifluoromethyl)benzene, Succinic anhydride | Well-established, uses common reagents. |

| Electrophilic Cyclization | 6-endo-dig cyclization of propargylic alcohols nih.gov | Arene-containing propargylic alcohol with trifluoromethyl and amino precursor groups | Mild reaction conditions, good functional group tolerance. acs.org |

| Grignard/Cyclization | 1,2-addition of Grignard reagent, Dehydration, Cyclization soton.ac.uk | Substituted benzyl Grignard, Unsaturated trifluoromethylketone | Provides access to a range of novel fluorinated naphthalenes. soton.ac.uk |

Cycloaddition Approaches for Polycyclic Aromatic Construction

Cycloaddition reactions offer a powerful and often convergent route to polycyclic aromatic hydrocarbons (PAHs) by forming multiple carbon-carbon bonds in a single step.

The Diels-Alder [4+2] cycloaddition is a particularly effective method. rsc.org A modern variant involves the reaction of arynes with substituted 2-pyrones. The aryne, a highly reactive intermediate, acts as the dienophile. This reaction proceeds via a Diels-Alder cycloaddition followed by a decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org This strategy is advantageous as a wide variety of substituted 2-pyrones and aryne precursors are accessible, allowing for the synthesis of naphthalenes with diverse and complex substitution patterns, including those with electron-withdrawing groups like trifluoromethyl. rsc.org

Transition metal-mediated [2+2+n] cycloadditions have also emerged as a general and scalable strategy to access functionalized PAHs. nih.govrsc.org These reactions can regioselectively fuse multiple rings, providing rapid access to complex aromatic structures that would be challenging to construct using traditional methods. nih.gov

Functionalization of Pre-existing Naphthalene Scaffolds

This alternative strategy begins with a naphthalene or a simple naphthalene derivative and sequentially introduces the required functional groups onto the aromatic core.

Introduction of the Trifluoromethyl Moiety onto Naphthalene Ring Systems

The trifluoromethyl group significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability. Its introduction onto a naphthalene ring can be achieved through several methods. One common approach involves treating a naphthalene derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions. smolecule.com Another powerful technique is the nucleophilic trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (Me3SiCF3, the Ruppert-Prakash reagent) in the presence of a fluoride source like cesium fluoride (CsF). st-andrews.ac.uk This method can be used to convert aryl halides or other suitable precursors into the corresponding trifluoromethylated derivatives.

The trifluoromethyl group is strongly electron-withdrawing and acts as a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to its point of attachment. youtube.com This property must be considered when planning the order of functional group installation.

Introduction of the Amino Group via Amination Reactions

Introducing an amino group onto the naphthalene ring can be accomplished through various amination reactions. A highly efficient, one-step method is the direct catalytic amination of naphthalene using hydroxylamine in the presence of a vanadium-based catalyst. rsc.org This process can achieve high yields and offers a more atom-economical and environmentally friendly alternative to traditional nitration-reduction sequences. rsc.org

Table 2: Catalytic System for Direct Amination of Naphthalene

| Catalyst | Aminating Agent | Medium | Yield of Naphthylamine | Reference |

|---|

Another classic method is the Bucherer reaction , which converts a hydroxynaphthalene (naphthol) into the corresponding primary amine in the presence of an aqueous sulfite or bisulfite and ammonia (B1221849). researchgate.net This reaction is reversible and is a key method for synthesizing aminonaphthalene derivatives. Microwave irradiation has been shown to significantly accelerate this transformation. researchgate.net More recently, metal-catalyzed C-H amination reactions have been developed. For example, a silver(I)-catalyzed C4-H amination of N-(naphthalen-1-yl)picolinamide derivatives with azodicarboxylates has been reported, demonstrating the potential for direct functionalization of specific C-H bonds. mdpi.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful pathway for functionalizing aromatic rings, particularly those bearing strong electron-withdrawing groups. wikipedia.orgyoutube.com The trifluoromethyl group is a potent electron-withdrawing substituent that can activate an aromatic ring towards nucleophilic attack. youtube.commdpi.com

In the context of synthesizing 6-(Trifluoromethyl)naphthalen-2-amine, a plausible SNAr strategy would involve a precursor such as 2-halo-6-(trifluoromethyl)naphthalene (where the halogen is typically F, Cl, or Br). The electron-withdrawing trifluoromethyl group at the C-6 position would stabilize the negative charge developed in the Meisenheimer complex intermediate formed upon nucleophilic attack at the C-2 position. youtube.comnih.gov The reaction with a suitable nitrogen nucleophile, such as ammonia or an ammonia equivalent, would displace the halide leaving group to yield the target product. The reactivity of the leaving group in SNAr reactions can be counterintuitive; due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, making the carbon atom very electrophilic and often leading to fluoride being the best leaving group in these specific reactions. youtube.commdpi.com

Derivatization from Related Trifluoromethylated Amines and Naphthylamines

The derivatization of existing trifluoromethylated amines and naphthylamines provides a direct route to this compound and its analogs. These methods leverage well-established chemical transformations to modify the aromatic core or introduce chirality.

Strategic modifications of the naphthalene ring are often accomplished through palladium-catalyzed cross-coupling reactions on halo-naphthalene precursors. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of analogs. For instance, a bromo-naphthalene scaffold can be functionalized using various palladium-catalyzed cross-coupling reactions to expand the structure-activity relationship of a compound class. researchgate.net While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable.

A common precursor for such transformations would be a di-halogenated naphthalene, which can be selectively functionalized. For example, palladium-catalyzed reactions on a bromo-naphthalene precursor can yield a diverse library of compounds. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Ring Functionalization

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-2-nitronaphthalene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 6-Aryl-2-nitronaphthalene |

| Buchwald-Hartwig | 6-Bromo-2-aminonaphthalene | Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Alkyl/Aryl-6-bromo-naphthalen-2-amine |

| Sonogashira | 6-Bromo-2-iodonaphthalene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 6-Bromo-2-(alkynyl)naphthalene |

The development of asymmetric methods to synthesize chiral trifluoromethylated amines is of significant interest. nih.gov One powerful strategy involves the catalytic enantioselective isomerization of trifluoromethyl imines. nih.gov This approach can provide access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.gov The use of chiral organic catalysts, such as cinchona alkaloids, has been shown to be effective for this transformation. nih.gov

Another approach involves the asymmetric dearomatization of naphthalene derivatives, which can be achieved through palladium-catalyzed intramolecular reactions to create all-carbon quaternary stereocenters. While not directly producing a chiral amine, this method highlights the potential for creating complex chiral scaffolds from naphthalene precursors.

For the synthesis of remotely chiral naphthylamines, a one-pot asymmetric nucleophilic addition to in situ generated aza-naphthoquinone methides, enabled by chiral phosphoric acids, has been developed. acs.org This method provides rapid access to a wide range of previously less accessible chiral naphthylamines with excellent efficiency and enantioselectivity. acs.org

Table 2: Asymmetric Synthesis Strategies for Chiral Trifluoromethylated Amines and Naphthylamines

| Method | Key Reagents/Catalysts | Substrate | Product Type | Key Features |

|---|---|---|---|---|

| Catalytic Enantioselective Isomerization | Chiral organic catalyst (e.g., DHQ-7f) | Trifluoromethyl imine | Chiral trifluoromethylated amine | High enantioselectivity for aryl and alkyl amines. nih.gov |

| Asymmetric Dearomatization | Pd(OAc)₂ / Chiral phosphine ligand | Substituted naphthalene | Chiral carbazole derivatives | Formation of all-carbon quaternary stereocenters. |

| Asymmetric Nucleophilic Addition | Chiral phosphoric acid | Aza-naphthoquinone methide (in situ) | Remotely chiral naphthylamine | Mild, one-pot synthesis with high efficiency and enantioselectivity. acs.org |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. nih.gov Copper(II) triflate has been shown to be an effective catalyst for various MCRs, including those involving aminonaphthalenes. nih.gov For instance, naphthalene-annulated 2-aminothiazoles can be prepared through a multicomponent reaction of aminonaphthalenes, carbon disulfide, and a secondary amine. nih.gov

Another example is the photoinduced four-component Ritter-type reaction using CF₃Br as the trifluoromethyl source for the synthesis of β-trifluoromethyl imides, which can be precursors to complex amines. researchgate.net While a direct application to this compound is not explicitly reported, these methodologies demonstrate the potential of MCRs in rapidly generating molecular diversity from simple precursors.

A rhodium(II)-catalyzed MCR has been developed by trapping an α-imino enol intermediate, showcasing a novel strategy for discovering MCRs and synthesizing α-amino-β-indole ketones. researchgate.net Such strategies could potentially be adapted for the synthesis of complex analogs of this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl amines and their derivatives. These methods are indispensable for the formation of C-C and C-N bonds on the naphthalene scaffold.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines. nih.gov The synthesis of this compound can be envisioned via the Buchwald-Hartwig amination of 2-bromo-6-(trifluoromethyl)naphthalene with an ammonia equivalent or a protected amine. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing high efficiency. google.com

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. This reaction is highly versatile and tolerant of a wide range of functional groups. For the synthesis of analogs of this compound, a suitably functionalized 6-bromo- or 6-iodo-2-aminonaphthalene derivative could be coupled with various aryl or vinyl boronic acids or esters.

Table 3: Key Parameters of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Aryl Halide/Triflate | Nucleophile/Coupling Partner | Typical Catalyst | Common Ligands | Bases |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Ar-Br, Ar-Cl, Ar-OTf | R₂NH, RNH₂, NH₃ equivalents | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Suzuki-Miyaura Coupling | Ar-I, Ar-Br, Ar-OTf | R-B(OH)₂, R-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf, SPhos | Na₂CO₃, K₂CO₃, K₃PO₄ |

Beyond palladium, other transition metals are also employed in the synthesis and functionalization of naphthalene derivatives. Copper-catalyzed reactions, for example, are well-established for C-N and C-S bond formation in Ullmann-type couplings. As mentioned earlier, copper(II) triflate is a versatile catalyst for various multicomponent reactions that can be used to build complex heterocyclic structures onto a naphthalene core. nih.gov

Furthermore, rhodium(II) catalysts have shown utility in multicomponent reactions for the synthesis of complex amino ketones. researchgate.net While direct applications to this compound are still emerging, these alternative metal-mediated transformations represent a growing area of research with the potential to provide novel and efficient synthetic routes to this compound and its analogs.

Chemical Reactivity and Transformation Pathways of 6 Trifluoromethyl Naphthalen 2 Amine

Reactivity of the Amino Functionality

The amino group in 6-(trifluoromethyl)naphthalen-2-amine is a key site for a variety of chemical reactions, including electrophilic substitution at the nitrogen atom, condensation reactions, and diazotization.

Electrophilic Reactions at the Nitrogen Center (e.g., Acylation, Alkylation, Arylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(6-(trifluoromethyl)naphthalen-2-yl)acetamide. This reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules. The Friedel-Crafts acylation of arenes containing nitrogen atoms can be challenging due to the coordination between the amine and the Lewis acid catalyst. researchgate.net

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain mono-, di-, or tri-alkylated products can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. acs.org The use of specific reagents and reaction conditions can favor one product over another. For example, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, can be a more controlled method for mono-alkylation. The alkylation of 2-pyridones and 2(1H)-quinolinones often results in a mixture of N- and O-alkylated products. nih.gov

Arylation: The arylation of amines, such as this compound, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the amine and an aryl halide or triflate. Another approach involves the palladium-catalyzed arylation of thioamides derived from the amine, which can later be converted back to the amine. nih.gov

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Base | N-acylated amine (Amide) |

| Alkylation | Alkyl halide | N-alkylated amine |

| Arylation | Aryl halide, Pd catalyst, Base | N-arylated amine |

Condensation Reactions and Imine Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The formation of imines is a reversible process. libretexts.org The stability of the resulting imine can be influenced by the electronic nature of the substituents on both the amine and the carbonyl compound. The electron-withdrawing trifluoromethyl group on the naphthalene (B1677914) ring of this compound can affect the nucleophilicity of the amino group and the stability of the resulting imine. Studies on trifluoromethyl imines have shown that electron-withdrawing groups on the N-substituent can significantly impact their reactivity. nih.gov

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted to diazonium salts through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.org

The resulting diazonium salt, 6-(trifluoromethyl)naphthalene-2-diazonium chloride, is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: -Cl, -Br, -I (using Cu(I) halides)

Cyano group: -CN (using Cu(I) cyanide)

Hydroxyl group: -OH (by heating in water)

Hydrogen: -H (using hypophosphorous acid)

The diazotization of aromatic amines that are difficult to diazotize in aqueous mineral acid can be achieved using nitrosyl compounds in organic, dipolar, aprotic solvents. google.com For aliphatic amines, diazotization is generally considered nonselective, but recent methods using specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol have shown improved selectivity. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of the electronic properties of the naphthalene ring and can also participate in specific chemical transformations.

Influence on Aromatic Ring Reactivity (e.g., Electron-Withdrawing Effects)

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This strong inductive effect significantly deactivates the naphthalene ring towards electrophilic aromatic substitution reactions. The electron density of the aromatic system is reduced, making it less susceptible to attack by electrophiles. mdpi.com

This deactivating effect is particularly pronounced at the positions ortho and para to the trifluoromethyl group. Consequently, electrophilic substitution, if it occurs, is directed to the other ring of the naphthalene system. The electron-withdrawing nature of the -CF₃ group also makes the aromatic C-H bonds more acidic, which can be exploited in certain synthetic strategies. tcichemicals.com

Computational studies on trifluoromethyl-substituted naphthalene derivatives have shown that the presence of the -CF₃ group significantly increases the sensitivity of the molecule to the electronic effects of other substituents. nih.govresearchgate.net This makes such compounds valuable probes for studying substituent effects in aromatic systems. nih.govresearchgate.net

| Property | Influence of Trifluoromethyl Group |

| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution |

| Acidity of C-H bonds | Increased |

| Sensitivity to Substituent Effects | Increased nih.govresearchgate.net |

Transformations Involving the Trifluoromethyl Group (e.g., Hydrolysis, Derivatization)

While the trifluoromethyl group is generally considered robust and stable, it can undergo transformations under specific conditions. tcichemicals.com

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid group is a challenging transformation due to the strength of the C-F bonds. It typically requires harsh reaction conditions, such as strong acids or bases at high temperatures.

Derivatization: More recent research has focused on the selective transformation of the C-F bonds within the trifluoromethyl group. tcichemicals.comresearchgate.net These methods often involve transition-metal catalysis or the use of specific reagents to achieve partial fluorination or functionalization. For example, methods for the selective cleavage of a single C-F bond in trifluoromethylarenes have been developed, leading to the formation of difluoromethylenes. researchgate.net These transformations open up new avenues for the synthesis of novel fluorinated compounds.

Reactions of the Naphthalene Ring System of this compound

The reactivity of the naphthalene core in this compound is dictated by the interplay of the intrinsic properties of the fused ring system and the electronic effects of its two substituents: a potent, electron-donating amino group (-NH2) and a powerful, electron-withdrawing trifluoromethyl group (-CF3). These groups are positioned on separate rings and exert conflicting influences that determine the regioselectivity of various aromatic transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on a naphthalene ring is generally more facile than on benzene (B151609) due to the lower delocalization energy of the fused-ring system. wikipedia.org The site of substitution is heavily influenced by the stability of the cationic intermediate (the arenium ion or sigma complex). For unsubstituted naphthalene, electrophilic attack occurs preferentially at the C1 (α) position over the C2 (β) position because the intermediate for α-attack can be stabilized by resonance structures that preserve a complete benzene ring, which is energetically favorable. wikipedia.orglibretexts.org

In this compound, the scenario is more complex. The amino group at C2 is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic π-system (+R effect). wikipedia.orgmpaathshaala.com This effect significantly increases the electron density of the ring to which it is attached, making it highly susceptible to electrophilic attack. As an ortho-, para-director, the -NH2 group at C2 directs incoming electrophiles to the C1, C3, and C6 positions. Conversely, the trifluoromethyl group at C6 is a strong deactivating group, primarily through its powerful electron-withdrawing inductive effect (-I effect). guidechem.comnih.gov This effect substantially reduces the electron density of the ring to which it is attached, rendering it resistant to electrophilic attack.

The outcome of these competing effects is a highly selective substitution pattern. The reaction will overwhelmingly favor the ring activated by the amino group.

Attack at C1: This position is ortho to the activating -NH2 group and is also an α-position, which is inherently the most reactive site on the naphthalene nucleus. wikipedia.org The arenium ion formed is highly stabilized by both the resonance of the naphthalene system and the +R effect of the amino group.

Attack at C3: This position is also ortho to the -NH2 group but is a β-position. While activated by the amine, the intermediate is generally less stable than that for C1 attack.

Attack at other positions: The ring containing the -CF3 group is strongly deactivated. The C5 and C7 positions, though α-positions, are on the deactivated ring and meta to the -NH2 group, making them unfavorable sites for attack.

Therefore, electrophilic substitution on this compound is predicted to occur almost exclusively at the C1 position. Direct nitration of aminonaphthalenes can be complicated by oxidation of the amino group, but reactions like halogenation are expected to follow this regioselectivity. acs.org For instance, bromination would be expected to yield 1-bromo-6-(trifluoromethyl)naphthalen-2-amine as the major product.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Influence | Predicted Outcome for EAS |

| -NH₂ | C2 | +R, -I (Strongly Activating) | Activates its ring | Ortho, Para (to C1, C3, C6) | Strongly promotes substitution on its own ring. |

| -CF₃ | C6 | -I (Strongly Deactivating) | Deactivates its ring | Meta (to C5, C7) | Strongly disfavors substitution on its own ring. |

| Naphthalene Core | - | - | More reactive than benzene | α-positions (1,4,5,8) favored | Reinforces attack at C1 and C5 over other positions. |

Oxidative and Reductive Transformations of the Aromatic Core

The stability of the naphthalene ring system means that oxidative and reductive transformations require specific and often potent reagents.

Reductive Transformations

The naphthalene core of this compound can be partially or fully reduced.

Birch Reduction: This dissolving-metal reduction (typically Na or Li in liquid ammonia (B1221849) with an alcohol) selectively reduces aromatic rings to 1,4-dienes. wikipedia.orgmpaathshaala.com In substituted naphthalenes, the regioselectivity is governed by the electronic nature of the substituents. Electron-donating groups (like -NH2) tend to direct the reduction to the other ring, leaving the substituted ring intact. Conversely, electron-withdrawing groups (like -CF3) direct the reduction to the ring to which they are attached. mpaathshaala.comlscollege.ac.in For this compound, these two effects are in opposition. Based on established principles, the powerful electron-withdrawing -CF3 group is expected to dominate, making the ring it occupies more susceptible to accepting electrons. Thus, Birch reduction would likely reduce the C5-C8 ring to yield 6-(trifluoromethyl)-2-amino-5,8-dihydronaphthalene .

Catalytic Hydrogenation: This method can lead to partial or complete saturation of the naphthalene core, depending on the catalyst and conditions.

Partial Hydrogenation: Under milder conditions (e.g., Pd/C, lower pressure/temperature), hydrogenation may selectively reduce one ring to form a tetralin derivative. The ring containing the activating -NH2 group is typically more resistant to reduction than the unsubstituted ring in 2-naphthylamine (B18577) itself. However, the presence of the -CF3 group complicates this. It is plausible that either ring could be reduced, leading to a mixture of tetralin isomers.

Complete Hydrogenation: Under more forcing conditions (e.g., Rhodium or Ruthenium catalysts, high pressure/temperature), both rings can be fully saturated to produce a decalin derivative, 6-(trifluoromethyl)decahydronaphthalen-2-amine . researchgate.net

Table 3: Predicted Products of Aromatic Core Reduction

| Reaction | Reagents | Key Intermediate/Pathway | Major Predicted Product |

| Birch Reduction | Na or Li, NH₃ (l), ROH | Radical anion formation, protonation | 6-(Trifluoromethyl)-2-amino-5,8-dihydronaphthalene |

| Partial Catalytic Hydrogenation | H₂, Pd/C (milder conditions) | Stepwise saturation of π-bonds | Mixture of Tetralin isomers |

| Complete Catalytic Hydrogenation | H₂, Rh/C or Ru/C (harsher conditions) | Full saturation of both rings | 6-(Trifluoromethyl)decahydronaphthalen-2-amine |

Oxidative Transformations

The aromatic core, particularly the electron-rich ring activated by the amino group, is susceptible to oxidation, although the robust C-F bonds of the trifluoromethyl group are resistant. Oxidation of 2-naphthylamine and its derivatives can lead to complex product mixtures. wikipedia.org Strong oxidizing agents (e.g., potassium permanganate, chromic acid) can cause oxidative degradation of the ring system, potentially yielding ortho-carboxy-hydrocinnamic acid derivatives after cleaving the C1-C2 and C3-C4 bonds. atamanchemicals.com Milder oxidation or enzymatic processes can lead to the formation of quinones. For example, oxidation could potentially yield a naphthoquinone derivative, although the precise structure would depend on the specific oxidant and reaction conditions used. dtic.mil

Advanced Spectroscopic and Structural Characterization of 6 Trifluoromethyl Naphthalen 2 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 6-(trifluoromethyl)naphthalen-2-amine and its derivatives, the ¹H NMR spectrum is characterized by distinct regions for aromatic and substituent protons.

The aromatic region typically displays a series of doublets, triplets, and multiplets corresponding to the protons on the naphthalene (B1677914) core. The chemical shifts and coupling constants (J-values) are influenced by the positions of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. For instance, in derivatives of N-phenyl-2-naphthalenamine, the aromatic protons of the naphthalene and phenyl rings resonate in the range of δ 6.8 to 7.9 ppm. rsc.orgnist.gov For N-acylated or N-alkylated derivatives, additional signals appear corresponding to the N-substituent protons. For example, a methyl group on the nitrogen would appear as a singlet around δ 2.3 ppm. rsc.org

Key Research Findings:

In N-aryl derivatives, the protons on the naphthalene skeleton typically appear as a complex set of signals. For example, in a related N-phenyl derivative without the trifluoromethyl group, signals are observed across the δ 7.0-7.8 ppm range. rsc.org

For N-alkylated derivatives, the protons on the alkyl chain give characteristic signals. For instance, the methylene (B1212753) protons adjacent to the nitrogen in an N-benzyl derivative appear as a singlet at approximately δ 4.10 ppm. rsc.org

In a related compound, naphthalen-2-yl(trifluoromethyl)sulfane, the aromatic protons of the naphthalene ring resonate between δ 7.51 and 8.21 ppm, showcasing the deshielding effect of the trifluoromethylthio group. rsc.org The proton at the C1 position (peri to the C8 proton) often appears as a distinct singlet or doublet of doublets at a downfield chemical shift. rsc.org

Table 1: Representative ¹H NMR Data for Derivatives of 2-Naphthalenamine

| Derivative Structure | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| N-phenyl-4-(trifluoromethyl)aniline | CDCl₃ | δ 7.45 (d, J = 8.4 Hz, 2H), 7.31 (t, J = 7.9 Hz, 1H), 7.16 – 7.11 (m, 2H), 7.07 – 6.99 (m, 3H) | rsc.org |

| Naphthalen-2-yl(trifluoromethyl)sulfane | CDCl₃ | δ 8.21 (s, 1H), 7.88 (d, J = 8.2 Hz, 3H), 7.67 (d, J = 8.5 Hz, 1H), 7.63–7.51 (m, 2H) | rsc.org |

| (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | CDCl₃ | δ 8.54 (s, 1H), 7.98–8.01 (m, 2H), 7.69–7.76 (m, 6H), 7.26–7.30 (m, 2H), 6.94–6.98 (m, 2H), 3.85 (s, 3H) | mdpi.com |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound and its derivatives will show distinct signals for the ten carbons of the naphthalene ring, the carbon of the trifluoromethyl group, and any carbons in the N-substituents.

The trifluoromethyl group exerts a strong electronic effect, influencing the chemical shifts of the carbons on the naphthalene ring. The carbon atom directly attached to the CF₃ group (C-6) appears as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JC-F). Its chemical shift is typically found in the aromatic region. The carbon of the CF₃ group itself resonates as a quartet with a large coupling constant (¹JC-F ≈ 270-310 Hz). rsc.orgnih.gov The C-2 carbon, attached to the amino group, is also shifted accordingly.

Key Research Findings:

In related trifluoromethyl-containing aromatic compounds, the CF₃ carbon signal appears as a quartet with a large C-F coupling constant, for example, at δ 122.94 ppm (q, ¹JF-C = 272.4 Hz) in 6-Trifluoromethyl Pyridoxine. nih.gov

The carbon atom of the aromatic ring attached to the CF₃ group also shows a quartet splitting, but with a smaller coupling constant (²JF-C). In 6-Trifluoromethyl Pyridoxine, this is observed at δ 133.51 ppm (q, ²JF-C = 31.3 Hz). nih.gov

For naphthalen-2-yl(trifluoromethyl)sulfane, the CF₃ carbon gives a quartet at δ 132.80 ppm (q, J = 308.4 Hz), while the ten aromatic carbons resonate between δ 121.61 and 137.14 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Trifluoromethylated Aromatic Compounds

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| N-phenyl-4-(trifluoromethyl)aniline | CDCl₃ | δ 146.6, 141.0, 129.4, 126.5, 122.8, 119.9, 115.2 | rsc.org |

| Naphthalen-2-yl(trifluoromethyl)sulfane | CDCl₃ | δ 137.14, 133.97, 133.47, 132.80 (q, J = 308.4), 131.92, 129.32, 128.29, 128.04, 127.89, 127.11, 121.61 | rsc.org |

| (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | CDCl₃ | δ 158.6, 157.6, 144.8, 144.0, 142.2, 136.4, 130.0 (q, J = 32.9 Hz), 129.3, 127.7, 127.6, 126.0 (q, J = 3.7 Hz), 124.4 (q, J = 272.5 Hz, CF₃), 122.4, 114.6, 55.7 | mdpi.com |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR provides clear signals with a wide chemical shift range, making it exceptionally sensitive to the local electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal provides valuable information. In aromatic systems, the CF₃ group typically resonates in a range of -60 to -65 ppm relative to CFCl₃. colorado.edu The exact position can be influenced by the electronic nature of other substituents on the naphthalene ring and the solvent used.

Key Research Findings:

In naphthalen-2-yl(trifluoromethyl)sulfane, the trifluoromethyl group appears as a singlet at δ -42.49 ppm in CDCl₃. rsc.org

For 2-trifluoromethyl-6-mercurianiline derivatives, the ¹⁹F resonance signal proved sensitive to changes in the local environment, such as the nature of opposing nucleobases in a DNA duplex. nih.gov

In a study of various trifluoromethylated pyridines, the ¹⁹F chemical shift ranges were observed to be sensitive to solvent polarity and electronic effects from other substituents on the aromatic ring. scholaris.ca

Table 3: Representative ¹⁹F NMR Data for Aromatic Trifluoromethyl Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Naphthalen-2-yl(trifluoromethyl)sulfane | CDCl₃ | -42.49 | rsc.org |

| (4-methylphenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.22 | rsc.org |

| 4-Iodo-2-trifluoromethyl-N-trifluoroacetylaniline | CDCl₃ | -60.7 | nih.gov |

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex molecules like substituted naphthalenes. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.comresearchgate.net For this compound, COSY would reveal the connectivity between adjacent protons on the naphthalene rings, helping to trace the spin systems and assign the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comresearchgate.net It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides highly accurate mass measurements (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₁₁H₈F₃N), the calculated exact mass of the molecular ion [M]⁺ is 211.0609. HRMS analysis would be expected to yield a measured m/z value extremely close to this calculated value, confirming the molecular formula. The protonated molecule [M+H]⁺ is also commonly observed in ESI-MS, and its exact mass would be used for formula confirmation. rsc.orgrsc.org

Key Research Findings:

HRMS (ESI) analysis of a derivative, N-(4-methoxyphenyl)-6-(trifluoromethyl)naphthalen-2-amine, would be expected to show a molecular ion peak corresponding to its specific elemental formula, confirming its successful synthesis.

In the characterization of (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, HRMS (EI) found a molecular ion peak at m/z 355.11804, which was consistent with the calculated mass of 355.11840 for the formula C₂₁H₁₆F₃NO. mdpi.com This study also identified key fragment ions, such as the loss of a CH₃ fragment (base peak) and the loss of the CF₃ group. mdpi.com

Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Compound/Derivative | Ionization | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|---|

| Aryl Amine Derivative 1 | ESI | C₁₈H₂₃N₂O | 287.16417 | 287.16443 | rsc.org |

| Aryl Amine Derivative 2 | ESI | C₁₅H₂₂NSi | 275.14618 | 275.14605 | rsc.org |

| Aryl Amine Derivative 3 | ESI | C₁₅H₂₁N₂O | 260.14338 | 260.14366 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound, the primary amine group is readily protonated under the acidic conditions typically used in ESI-MS, resulting in a prominent protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

| Compound | Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ (m/z) |

| 2-Naphthalenamine | C₁₀H₉N | 143.0735 | 144.0808 |

| N-(trifluoromethyl)naphthalen-2-amine | C₁₁H₈F₃N | 211.0609 | Not Available |

| This compound | C₁₁H₈F₃N | 211.0609 | Not Available |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including those that are less soluble or prone to fragmentation. In MALDI-TOF, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization. The ions are then accelerated in an electric field and their mass-to-charge ratio is determined by their time of flight to the detector.

The application of MALDI-TOF MS to the analysis of small amine molecules has been demonstrated to be effective, often with derivatization to enhance ionization efficiency and sensitivity. nih.gov For trifluoromethylated aromatic amines, MALDI-TOF can provide clear molecular ion peaks with minimal fragmentation, which is advantageous for confirming the molecular weight of synthesized derivatives. researchgate.netnih.gov While specific MALDI-TOF studies on this compound are not prevalent, the technique's utility for similar compounds suggests it would be a valuable tool for its characterization. The choice of matrix is critical and would need to be optimized for this specific class of compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are dependent on the masses of the atoms and the strength of the bonds connecting them.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the primary amine (NH₂), the aromatic naphthalene ring, and the trifluoromethyl (CF₃) group. Based on general principles of IR spectroscopy for aromatic amines and organofluorine compounds, the following key absorptions can be anticipated wpmucdn.comnist.gov:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) |

| Primary Amine (N-H) | Scissoring (Bending) | 1580-1650 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| Aromatic Ring (C-H) | Stretching | 3000-3100 |

| Aromatic Ring (C-H) | Out-of-plane Bending | 700-900 |

| Carbon-Nitrogen (C-N) | Stretching | 1250-1360 |

| Trifluoromethyl (C-F) | Stretching | 1100-1400 (strong, multiple bands) |

The presence of the electron-withdrawing trifluoromethyl group can influence the position and intensity of the other absorption bands. Studies on related trifluoromethylated naphthalene derivatives have confirmed the utility of IR spectroscopy in their structural elucidation. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and provides valuable information about the carbon skeleton of a molecule.

The Raman spectrum of this compound would also be expected to show characteristic bands for the naphthalene ring system and the trifluoromethyl group. The symmetric vibrations of the aromatic rings typically give rise to strong Raman signals. Computational studies on related naphthalene derivatives, such as 2-naphthoic acid, have been used to predict and assign vibrational frequencies in their Raman spectra. nih.gov The Raman spectra of poly(triphenylamine) have also been characterized, providing insights into the vibrational modes of aromatic amines. researchgate.net While experimental Raman data for this compound is not widely published, the technique holds promise for a more complete vibrational analysis of the molecule and its derivatives.

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum typically shows multiple absorption bands. For 2-naphthalenamine, absorption maxima are observed at approximately 236, 280, 292, and 340 nm in alcohol. nih.gov The introduction of a trifluoromethyl group, an auxochrome, can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity. Studies on trifluoromethylated naphthalene derivatives have shown that the position of the trifluoromethyl group can influence the electronic absorption properties. researchgate.net The UV-Vis spectrum of this compound is expected to be similar to that of 2-naphthalenamine but with potential shifts in the absorption bands due to the electronic effects of the CF₃ group.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Computational and Theoretical Chemistry of 6 Trifluoromethyl Naphthalen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 6-(trifluoromethyl)naphthalen-2-amine at the molecular level. These methods offer a detailed description of the electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound. Specifically, calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set to understand the influence of substituents on the naphthalene (B1677914) system. mdpi.comresearchgate.net

A key focus of these studies has been the determination of the Substituent Effect Stabilization Energy (SESE), which quantifies the energetic impact of the amino (-NH2) and trifluoromethyl (-CF3) groups on the naphthalene scaffold. The research indicates that the 2,6-substitution pattern in naphthalene, as seen in this compound, exhibits a high similarity in the transmission of substituent effects to that observed in para-substituted benzene (B151609) rings. mdpi.com This suggests that the electronic communication between the electron-donating amino group and the electron-withdrawing trifluoromethyl group through the naphthalene system is efficient.

While the primary research articles focus on energetic and comparative analyses, the DFT calculations inherently provide detailed information on the molecule's electronic structure and optimized geometry. This includes parameters such as bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional conformation of the molecule. Furthermore, electronic properties like HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and atomic charges can be derived from these calculations, offering a comprehensive picture of the molecule's reactivity and polar nature. Detailed optimized coordinates and electronic parameters are typically provided in the supplementary information of the primary research articles. acs.orgacs.org

Table 1: Representative Calculated Properties for Substituted Naphthalenes (Note: This table is illustrative of the types of data obtained from DFT calculations on similar systems, as specific values for this compound were not detailed in the primary text of the cited articles.)

| Property | Description | Typical Significance |

|---|---|---|

| SESE (kcal/mol) | Substituent Effect Stabilization Energy | Quantifies the energetic influence of substituents. |

| HOMO Energy (eV) | Highest Occupied Molecular Orbital Energy | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | Lowest Unoccupied Molecular Orbital Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

Ab Initio and Semi-Empirical Methodologies for Molecular System Description

While DFT is a prevalent method, other computational methodologies such as ab initio and semi-empirical methods can also be applied to describe molecular systems. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization, offering high accuracy at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems.

As of the current literature, specific studies applying ab initio or semi-empirical methods to this compound have not been reported. Such studies could, however, provide complementary information to the existing DFT data, for instance, by offering alternative predictions of the molecular geometry and electronic properties or by exploring excited states and spectroscopic features.

Intermolecular Interaction Analysis in Crystalline States

The analysis of intermolecular interactions in the crystalline state is crucial for understanding the solid-state properties of a compound, including its packing, stability, and polymorphism. These analyses require knowledge of the compound's crystal structure, which is determined experimentally through techniques like X-ray diffraction.

As of this writing, a published crystal structure for this compound is not available in the public domain. Consequently, the following analyses, which are contingent on crystallographic data, cannot be performed for this specific compound. The descriptions below outline the methodologies that would be applied should a crystal structure become available.

Hirshfeld Surface and Fingerprint Plot Analyses

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, colored according to the proximity of neighboring atoms. This visualization allows for the identification of regions involved in different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Non-Covalent Interaction (NCI) Characterization

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. Based on the electron density and its derivatives, NCI plots generate isosurfaces that highlight regions of non-covalent interactions. The color of the isosurfaces indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This method would be invaluable in identifying and characterizing the specific non-covalent interactions, including hydrogen bonds involving the amine group and potential halogen bonds involving the trifluoromethyl group, that stabilize the crystal lattice of this compound.

Interaction Energy Calculations

To quantify the strength of the intermolecular interactions identified through Hirshfeld and NCI analyses, interaction energy calculations can be performed. Using the crystallographic coordinates, dimeric pairs of molecules can be extracted, and the interaction energy can be calculated using high-level quantum mechanical methods. These calculations can be further decomposed into physically meaningful components, such as electrostatic, dispersion, polarization, and exchange-repulsion energies. This quantitative data provides a deeper understanding of the dominant forces responsible for the crystal packing. For this compound, this would allow for the precise energetic characterization of the interactions between molecules in the solid state.

Conformational Analysis and Tautomerism Studies

Computational methods, particularly Density Functional Theory (DFT), are pivotal in understanding the three-dimensional structure and potential isomeric forms of this compound.

Conformational Analysis: The primary conformational flexibility in this molecule arises from the orientation of the amino group (-NH2) relative to the naphthalene ring. Rotation around the C-N bond is expected to have a relatively low energy barrier. However, the planarity of the system is favored due to the delocalization of the nitrogen lone pair into the aromatic π-system. The trifluoromethyl group (-CF3) also exhibits rotational freedom around the C-CF3 bond, with certain staggered conformations being energetically preferred to minimize steric interactions with adjacent hydrogen atoms on the naphthalene ring. While specific computational studies on the conformational preferences of this compound are not abundant in the available literature, analysis of related molecules like 2-fluoro- and 2-trifluoromethyl-benzaldehydes shows that planar conformers are often the most stable. rsc.org

Tautomerism: Tautomerism in aminonaphthalenes can involve the migration of a proton. For this compound, the most significant tautomeric equilibrium to consider is the amine-imine tautomerism.

Amine form: this compound

Imine form: 6-(Trifluoromethyl)naphthalen-2(1H)-imine

Theoretical investigations on related systems, such as protonated 1- and 2-aminonaphthalene, reveal that different tautomers can be energetically accessible. rsc.org The relative stability of these tautomers is influenced by factors like the solvent environment and electronic effects of substituents. rsc.orgnih.gov In the case of this compound, the strong electron-withdrawing nature of the -CF3 group would likely influence the proton affinity of different sites on the naphthalene ring, thereby affecting the tautomeric equilibrium. While experimental evidence for multiple tautomers of this specific compound in the solid state or solution is not extensively documented, computational studies on similar structures suggest that the amine form is generally the most stable. researchgate.net

Spectroscopic Property Simulations and Theoretical Validation (e.g., NMR, UV-Vis spectra prediction)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating the theoretical ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts are then compared with experimental data to validate the computed structure. For this compound, theoretical calculations would predict distinct signals for the aromatic protons and carbons, with the positions influenced by the electronic effects of the -NH2 and -CF3 groups. The carbon attached to the -CF3 group and the fluorine atoms themselves would also give characteristic signals in ¹³C and ¹⁹F NMR, respectively.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.govnih.govresearchgate.net These calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the naphthalene ring system. The positions of these absorption bands are sensitive to the substituents. The amino group typically causes a bathochromic (red) shift, while the effect of the trifluoromethyl group is more complex. Studies on substituted naphthalenes have shown that the position and nature of substituents significantly alter the UV-Vis spectra. rsc.orgacs.org

| Spectroscopic Technique | Theoretical Method | Predicted Information | Key Influencing Factors |

| NMR Spectroscopy | GIAO (Gauge-Independent Atomic Orbital) | ¹H, ¹³C, and ¹⁹F chemical shifts | Electron density around nuclei, substituent effects (-NH₂, -CF₃) |

| UV-Vis Spectroscopy | TD-DFT (Time-Dependent DFT) | Wavelength of maximum absorption (λ_max), electronic transitions | HOMO-LUMO energy gap, π-π* transitions, substituent effects |

Analysis of Substituent Effects and Electronic Perturbations within Naphthalene Frameworks

The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group profoundly influences the electronic landscape of the naphthalene core.

Substituent Effects: The Hammett equation, a cornerstone of physical organic chemistry, can be extended to naphthalene systems to quantify substituent effects. nih.gov Computational methods allow for the calculation of properties like the Substituent Effect Stabilization Energy (SESE), which provides a theoretical measure of the electronic influence of a substituent. nih.gov The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect, which decreases the electron density in the naphthalene ring. acs.org Conversely, the amino group is a strong electron-donating group through resonance, increasing the electron density, particularly at the ortho and para positions.

| Property | Effect of -NH₂ Group | Effect of -CF₃ Group | Combined Effect |

| Electron Density on Ring | Increases (Resonance) | Decreases (Inductive) | Polarized "push-pull" system |

| HOMO Energy | Increases | Decreases | Modulated based on relative positions |

| LUMO Energy | Slightly affected | Significantly decreases | Lowered LUMO energy |

| HOMO-LUMO Gap | Decreases | Can increase or decrease | Generally narrowed |

Reaction Mechanism Investigations and Transition State Analyses

Computational chemistry provides invaluable insights into the potential reaction pathways involving this compound.

Reaction Mechanism Investigations: Theoretical calculations can be used to model the reaction coordinates of various chemical transformations, such as electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions. For instance, in an electrophilic substitution reaction, calculations can determine the most likely site of attack on the naphthalene ring by mapping the potential energy surface. The presence of the activating amino group and the deactivating trifluoromethyl group would create a complex regioselectivity profile. Recent studies have explored the use of trifluoromethyl-containing building blocks in cycloaddition reactions, where computational analysis helps to elucidate the reaction mechanism. acs.org

Advanced Applications and Materials Science Contributions of 6 Trifluoromethyl Naphthalen 2 Amine Scaffolds

Design and Synthesis of Advanced Organic Materials

The strategic placement of donor and acceptor moieties on the naphthalene (B1677914) framework in 6-(trifluoromethyl)naphthalen-2-amine makes it an intriguing building block for a variety of advanced organic materials. The inherent properties of this scaffold are leveraged in applications ranging from optoelectronics to catalysis.

Naphthalene-Based Push-Pull Systems for Optoelectronic Applications

Molecules designed with an electron donor and an electron acceptor at opposite ends of a π-conjugated system, known as push-pull systems, are fundamental to the development of materials for optoelectronic devices. nih.gov The 2,6-disubstituted naphthalene framework is a well-established platform for creating such donor-π-acceptor (D-π-A) dyes. nih.gov In this context, the this compound structure represents a prototypical push-pull system. The amino group at the 2-position acts as the electron donor, while the trifluoromethyl group at the 6-position, with its strong electron-withdrawing nature, serves as the acceptor.

This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for applications in nonlinear optics, organic photovoltaics, and organic light-emitting diodes (OLEDs). mdpi.com The efficiency of this ICT is influenced by the nature of the donor, the acceptor, and the π-system that connects them. nih.gov The naphthalene core provides a larger conjugated system than a simple benzene (B151609) ring, which can lead to a significant red-shift in the ICT absorption band. researchgate.net By modifying the amino group (e.g., through alkylation) or by further extending the π-conjugation, the electronic properties of materials derived from this scaffold can be precisely tuned.

Table 1: Potential Optoelectronic Properties of Push-Pull Systems Based on this compound

| Property | Description | Potential Advantage of the Scaffold |

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from the amine (donor) to the trifluoromethyl-substituted end (acceptor). | The strong electron-withdrawing CF3 group enhances the push-pull character, potentially leading to large dipole moment changes. |

| Solvatochromism | Change in absorption or emission spectra with solvent polarity. nih.gov | The significant change in polarity between the ground and excited states suggests strong solvatochromic effects, useful for sensing. |

| Nonlinear Optical (NLO) Activity | The ability to alter the properties of light, arising from the push-pull structure. | The defined donor-acceptor axis on the rigid naphthalene core is conducive to high molecular hyperpolarizability. |

| Thermal Stability | Resistance to decomposition at high temperatures. | The naphthalene and trifluoromethyl groups generally confer high thermal stability, which is crucial for device longevity. nih.gov |

Development of Chromophoric and Fluorescent Building Blocks

The naphthalene moiety is an intrinsically fluorescent group (a fluorophore), and its derivatives are widely used as fluorescent probes and labels. nih.govnih.gov The photophysical properties of these molecules, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly sensitive to the nature and position of substituents on the naphthalene ring. nih.govrsc.org

The this compound scaffold can be used to develop novel chromophores and fluorescent materials. The amino group typically acts as an auxochrome, shifting the absorption and emission to longer wavelengths (a bathochromic shift) and often increasing the fluorescence quantum yield. Conversely, the electron-withdrawing trifluoromethyl group can also modulate the electronic transitions and influence the photophysical profile. This dual substitution allows for fine-tuning of the spectral properties. For instance, derivatives of this scaffold could be developed as environmentally sensitive probes, where the fluorescence emission changes in response to solvent polarity or the formation of hydrogen bonds. rsc.org

Table 2: Anticipated Photophysical Characteristics of Derivatives

| Parameter | Influence of Substituents | Potential Application |

| Absorption Maximum (λmax) | The amino group causes a red-shift. The CF3 group's effect depends on its interaction with the overall conjugated system. | Tunable for selective excitation in complex biological media or materials. |

| Emission Maximum (λem) | Subject to ICT character; likely to show a significant Stokes shift, which is beneficial for reducing self-absorption in fluorescence imaging. nih.gov | Development of probes for fluorescence microscopy with improved signal-to-noise ratios. nih.gov |

| Fluorescence Quantum Yield (ΦF) | Highly dependent on the molecular environment and the specific derivatization of the amino group. | Creation of highly emissive materials for OLEDs or bright fluorescent labels. |

| Environmental Sensitivity | The push-pull nature suggests that the fluorescence will be sensitive to solvent polarity and local microenvironment. | Probes for studying protein structure and dynamics or sensing changes in cellular environments. rsc.org |

Ligand Design for Catalytic Systems

The amino group in this compound is a key functional handle for the synthesis of more complex ligands for catalysis. It can be readily converted into imines (Schiff bases), amides, or phosphine-containing moieties, which are all important ligand classes in coordination chemistry and catalysis. nih.govdntb.gov.uaresearchgate.net

For example, condensation of this compound with a suitable aldehyde or ketone would yield a Schiff base ligand. The resulting ligand's electronic properties would be significantly influenced by the trifluoromethyl group. This group's strong inductive effect would decrease the electron density on the imine nitrogen, which could, in turn, affect the stability and reactivity of the corresponding metal complex. Such modulation is crucial for tuning the catalytic activity and selectivity in processes like oxidation, reduction, or carbon-carbon bond formation. The rigid naphthalene backbone also provides steric bulk, which can be advantageous for creating specific coordination environments around a metal center.

Scaffold Development in Chemical Biology and Medicinal Chemistry Research

The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net The this compound scaffold is therefore a highly attractive starting point for the synthesis of new biologically active compounds.

Precursors for Pharmaceutically Relevant Scaffolds and Heterocyclic Structures

Aromatic amines are versatile precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. dntb.gov.uaamanote.comresearchgate.net The amino group of this compound can participate in various cyclization reactions to build fused ring systems or to attach other heterocyclic motifs.

The resulting trifluoromethyl-substituted naphthalene-heterocycle hybrids are of significant interest in drug discovery. nih.gov For example, the scaffold could be used to synthesize analogues of existing drugs where the introduction of the CF3-naphthalene moiety could improve pharmacological properties. nih.gov Pyrroles, triazoles, and other heterocycles are known pharmacophores, and synthetic routes starting from this compound could provide access to novel chemical entities for screening against various biological targets, including cancer and infectious diseases. acs.org

Strategic Intermediates in Agrochemical and Pesticide Development

The trifluoromethyl group is a common feature in modern agrochemicals, including herbicides, insecticides, and fungicides, due to its ability to enhance biological efficacy. nih.gov Aromatic and heterocyclic compounds containing trifluoromethyl groups are a major focus of research in the agrochemical industry. acs.org

This compound serves as a valuable intermediate for the synthesis of new agrochemical candidates. The amine functionality allows for the straightforward introduction of this molecule into more complex structures, for example, through the formation of amide or urea (B33335) linkages, which are common in many pesticides. google.com Patents in the field of agrochemicals often describe the synthesis of active ingredients from trifluoromethyl-substituted anilines or other aromatic amines, highlighting the strategic importance of such intermediates. google.com The unique combination of the naphthalene ring and the trifluoromethyl group in this scaffold could lead to the discovery of pesticides with novel modes of action or improved performance profiles.

Structure-Property Relationship Investigations for Scaffold Optimization and Design

The strategic optimization and design of molecular scaffolds are fundamental to the advancement of materials science. In the context of this compound, structure-property relationship (SPR) studies are crucial for tailoring its derivatives to specific high-performance applications. These investigations systematically explore how modifications to the core structure influence the electronic, photophysical, and physicochemical properties of the resulting compounds.

The this compound scaffold offers a unique combination of a rigid, electron-rich naphthalene core and a potent electron-withdrawing trifluoromethyl (-CF3) group. This inherent electronic push-pull character makes it an excellent candidate for a variety of functional materials, including organic electronics and fluorescent probes. The optimization of this scaffold typically involves the introduction of various substituents at different positions on the naphthalene ring, as well as modifications to the amine functionality.

A key aspect of these investigations is understanding the electronic perturbations caused by different functional groups. The trifluoromethyl group itself significantly influences the properties of the naphthalene system. It is known for its high electronegativity, which can enhance metabolic stability and lipophilicity in molecular designs. researchgate.net Its electron-withdrawing nature also plays a critical role in modulating the electronic structure of the aromatic rings, a factor that is pivotal in the design of many functional molecules. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into the structure-property relationships of this compound derivatives. These studies allow for the systematic evaluation of how different substituents impact the electronic properties of the scaffold. For instance, a DFT study on a series of 6-trifluoromethyl-2-X-naphthalene derivatives, where X represents various substituents, has elucidated the changes in their electronic characteristics. researchgate.net

The introduction of either electron-donating or electron-withdrawing groups at the 2-position of the 6-(trifluoromethyl)naphthalene core allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the energy gap and, consequently, the photophysical properties such as the maximum absorption wavelength (λmax). researchgate.net For example, the presence of a strong electron-donating group like dimethylamine (B145610) (-NMe2) can significantly increase the HOMO level, leading to a red-shift in the absorption spectrum compared to a weaker donor like an amino (-NH2) group or an electron-withdrawing group like a nitro (-NO2) group. researchgate.net

The following table summarizes the calculated maximum absorption wavelengths for a series of 6-trifluoromethyl-2-X-naphthalene derivatives, illustrating the impact of the substituent X on the electronic properties.

| Substituent (X) | Chemical Formula of Substituent | Calculated Maximum Wavelength (λmax) (nm) |

|---|---|---|

| -NH2 | -NH2 | 373 |

| -NMe2 | -N(CH3)2 | 408 |

| -OH | -OH | - |

| -CH3 | -CH3 | - |

| -F | -F | - |

| -Cl | -Cl | - |

| -Br | -Br | - |

| -CN | -CN | - |

| -CHO | -CHO | - |

| -NO2 | -NO2 | - |

| -CF3 | -CF3 | 424 |

Note: The table presents data from a computational study. researchgate.net A dash (-) indicates that the specific value was part of the study but not explicitly mentioned in the provided abstract.

These computational findings highlight a clear trend: the nature of the substituent at the 2-position directly modulates the electronic and photophysical properties of the 6-(trifluoromethyl)naphthalene scaffold. This knowledge is instrumental in the rational design of new materials. For instance, for applications requiring strong light absorption in the visible region, such as in organic photovoltaics or as sensitizers in photodynamic therapy, derivatives with strong electron-donating groups would be prioritized. Conversely, for applications where specific electronic energy levels are required to match other materials in a device, a wider range of substituents can be employed to achieve the desired electronic structure.

Beyond simple substitution, the optimization of the this compound scaffold can also involve more complex structural modifications. These can include extending the π-conjugated system by fusing other aromatic or heterocyclic rings to the naphthalene core, or by introducing linker units that connect the naphthalene moiety to other functional groups. These strategies are often employed to further tune the photophysical properties, such as increasing the quantum yield of fluorescence or shifting the emission to longer wavelengths, which is desirable for applications in bioimaging and organic light-emitting diodes (OLEDs).

Q & A

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)naphthalen-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling using 6-(trifluoromethyl)pyridin-3-ylboronic acid with halogenated naphthalene precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C for 12–24 hours . Key parameters include:

- Catalyst : Pd-based catalysts (0.5–2 mol%).

- Base : K₂CO₃ or NaHCO₃ (2–3 equiv).

- Solvent : Dioxane, THF, or toluene.

- Yields : 60–85% after purification via silica gel chromatography .

For regioselective trifluoromethylation, direct C–H functionalization using CF₃Cu reagents under CuI/1,10-phenanthroline catalysis in DMF at 120°C has been reported for analogous naphthalene derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 226 [M+H]⁺) and retention times (e.g., 1.25–1.32 min under SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ 120–125 ppm in ¹³C) .

- X-ray Crystallography : SHELX programs refine crystal structures; hydrogen bonding between the amine and electron-withdrawing CF₃ groups stabilizes the lattice .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :